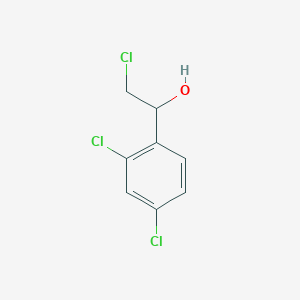

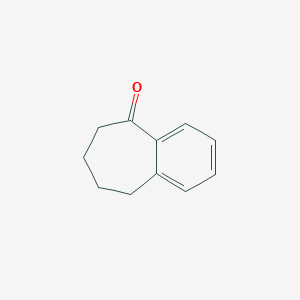

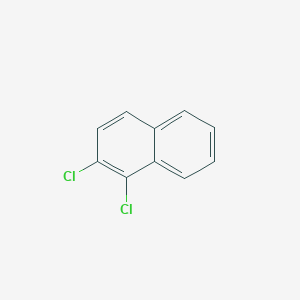

![molecular formula C13H23ClO4 B052949 Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate CAS No. 521974-00-5](/img/structure/B52949.png)

Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate" is a chemical compound with significant relevance in synthetic chemistry. Its complexity and utility in various chemical reactions make it a subject of interest in scientific research.

Synthesis Analysis

A new synthesis method for a similar compound, tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a key intermediate in atorvastatin synthesis, has been reported. This process involves the Henry reaction of nitromethane and tert-butyl [(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl] acetate, followed by O-acetylation and reduction steps (Rádl, 2003).

Molecular Structure Analysis

The molecular and solid-state structures of related compounds, such as methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, have been determined using X-ray diffraction, NMR, mass spectroscopy, and computational methods. These techniques are crucial for understanding the molecular configuration and electronic structure of similar complex molecules (Tomaščiková et al., 2008).

Chemical Reactions and Properties

The acetylation of tert-butanol, a reaction relevant to the synthesis of tert-butylacetate derivatives, has been studied both theoretically and experimentally. Insights from these studies can be applied to understand the reactivity of tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate in similar contexts (Xu et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of related compounds have been studied. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate provides valuable insights into the physical characteristics of similar tert-butyl acetate derivatives (Mamat et al., 2012).

科学的研究の応用

Synthesis of Atorvastatin Precursors

One notable application of this chemical compound is in the synthesis of key intermediates for atorvastatin, a widely used statin medication. Studies have outlined various synthesis methods, demonstrating the compound's role in producing atorvastatin with high purity and yield. For instance, Rádl (2003) describes a novel synthesis route based on the Henry reaction, leading to a key intermediate of atorvastatin, highlighting the efficiency of this approach in pharmaceutical manufacturing Rádl, 2003. Another study by Xiong et al. (2014) presents an improved synthesis method for atorvastatin's chiral side chain, utilizing key steps like the Blaise reaction and Raney Ni catalyzed hydrogenation, showcasing the versatility of this compound in synthesizing complex pharmaceuticals Xiong et al., 2014.

Building Blocks for Polyketides

The compound also serves as a building block in synthesizing polyketides, which are a class of secondary metabolites with various biological activities. Shklyaruck (2015) developed an efficient procedure for transforming related dioxane derivatives into valuable intermediates for the synthesis of natural compounds with antitumor activity. This work underscores the compound's utility in creating building blocks that are crucial for developing new therapeutic agents Shklyaruck, 2015.

Chiral Side Chains of Statins

Furthermore, the chemical serves as a precursor for synthesizing chiral side chains of statins, beyond atorvastatin. Hyeong-Wook Choi and Shin (2008) described an efficient synthesis for a derivative used as a chiral side chain of statins, highlighting a method that enhances selectivity and yield in statin production Choi Hyeong-Wook & Shin, 2008. Vempala et al. (2022) also contributed to this field by presenting a terse and efficient synthesis of a key chiral chain precursor of atorvastatin, demonstrating the scalability of such processes for industrial applications Vempala et al., 2022.

Enantioselective Synthesis and Reactions

Additionally, the compound is utilized in enantioselective syntheses and reactions, crucial for producing compounds with specific optical activities. For example, Doyle et al. (1999) used related diazoacetate derivatives for highly diastereoselective and enantioselective carbon-hydrogen insertion reactions, producing lactones with significant enantiomeric excess. This application showcases the compound's role in synthesizing enantioselectively pure products, vital for developing drugs with targeted biological activities Doyle et al., 1999.

特性

IUPAC Name |

tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLXWCARAPIXGH-UWVGGRQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H](C[C@H](O1)CCl)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。